molecular formula C14H12F3N3O2S B11502414 N-(5-Oxo-6-trifluoromethyl-2,3,5,6-tetrahydro-imidazo[2,1-b]thiazol-6-yl)-2-phenyl-acetamide

N-(5-Oxo-6-trifluoromethyl-2,3,5,6-tetrahydro-imidazo[2,1-b]thiazol-6-yl)-2-phenyl-acetamide

Cat. No.: B11502414
M. Wt: 343.33 g/mol
InChI Key: VRASBOKSKFPAFO-UHFFFAOYSA-N
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Description

N-(5-Oxo-6-trifluoromethyl-2,3,5,6-tetrahydro-imidazo[2,1-b]thiazol-6-yl)-2-phenyl-acetamide is a complex organic compound with a unique structure that includes a trifluoromethyl group and an imidazo[2,1-b]thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Oxo-6-trifluoromethyl-2,3,5,6-tetrahydro-imidazo[2,1-b]thiazol-6-yl)-2-phenyl-acetamide typically involves multiple steps. One common method includes the following steps:

    Formation of the Imidazo[2,1-b]thiazole Ring: This step involves the cyclization of appropriate precursors under specific conditions to form the imidazo[2,1-b]thiazole ring.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate.

    Acylation: The final step involves the acylation of the imidazo[2,1-b]thiazole ring with 2-phenyl-acetamide under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(5-Oxo-6-trifluoromethyl-2,3,5,6-tetrahydro-imidazo[2,1-b]thiazol-6-yl)-2-phenyl-acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(5-Oxo-6-trifluoromethyl-2,3,5,6-tetrahydro-imidazo[2,1-b]thiazol-6-yl)-2-phenyl-acetamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly for its anti-inflammatory and anticancer properties.

    Biological Research: It is used in biological assays to study enzyme inhibition and receptor binding.

    Industrial Applications: The compound is utilized in the synthesis of advanced materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-(5-Oxo-6-trifluoromethyl-2,3,5,6-tetrahydro-imidazo[2,1-b]thiazol-6-yl)-2-phenyl-acetamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can inhibit specific enzymes or bind to receptors, modulating various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-Oxo-6-trifluoromethyl-2,3,5,6-tetrahydro-imidazo[2,1-b]thiazol-6-yl)-2-phenyl-acetamide is unique due to its specific structural features, such as the presence of both a trifluoromethyl group and an imidazo[2,1-b]thiazole ring

Properties

Molecular Formula

C14H12F3N3O2S

Molecular Weight

343.33 g/mol

IUPAC Name

N-[5-oxo-6-(trifluoromethyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl]-2-phenylacetamide

InChI

InChI=1S/C14H12F3N3O2S/c15-14(16,17)13(11(22)20-6-7-23-12(20)19-13)18-10(21)8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,18,21)

InChI Key

VRASBOKSKFPAFO-UHFFFAOYSA-N

Canonical SMILES

C1CSC2=NC(C(=O)N21)(C(F)(F)F)NC(=O)CC3=CC=CC=C3

Origin of Product

United States

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